TG003 - 719277-26-6

TG003

Catalog Number: EVT-284095
CAS Number: 719277-26-6
Molecular Formula: C13H15NO2S
Molecular Weight: 249.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one, known as TG003, is a synthetic benzothiazole compound recognized for its role as a potent and selective inhibitor of Cdc2-like kinases (CLKs). [] These kinases are essential for regulating alternative splicing by phosphorylating serine/arginine-rich (SR) proteins. [] TG003 serves as a valuable tool in scientific research for investigating the mechanisms of alternative splicing, its role in various biological processes, and its therapeutic potential in a range of diseases. []

CX-4945 (Silmitasertib)

Compound Description: CX-4945 is a potent and selective inhibitor of casein kinase 2 (CK2), currently in Phase II clinical trials for cancer treatment. In addition to its CK2 inhibitory activity, CX-4945 has been found to regulate splicing in mammalian cells in a CK2-independent manner []. It inhibits Cdc2-like kinases (Clks) more potently than TG003, with an IC50 of 3–90 nM [].

SPHINX

Relevance: SPHINX is relevant to TG003 as both compounds target kinases involved in pre-mRNA splicing [, ]. While TG003 specifically inhibits CLK1, SPHINX inhibits SRPK1. This difference highlights the complexity of splicing regulation and the potential for targeting different kinases to modulate splicing events.

CG53353

Relevance: CG53353, similar to TG003, induces beiging in adipocytes, but through a different mechanism []. TG003 inhibits Clk1, which indirectly regulates PKCβII activity through alternative splicing []. In contrast, CG53353 directly inhibits PKCβII activity []. This distinction underscores the potential for targeting different points within a signaling pathway to achieve similar therapeutic effects.

ML167

Relevance: ML167 is structurally distinct from TG003 but shares the ability to inhibit CLK kinases, specifically Clk1 and Clk4 []. Both compounds demonstrate efficacy in combination with PAK inhibitors for targeting splicing factor SRRM1 and overcoming chemoresistance in Acute Myeloid Leukemia []. This overlap in activity suggests that both ML167 and TG003 could be valuable tools in combination therapies for AML treatment.

Harmine

Relevance: Harmine serves as a reference DYRK1A inhibitor alongside TG003 in studies investigating the inhibitory activity of novel thiazolo[5,4-f]quinazoline derivatives []. While both compounds target DYRK1A, they differ structurally. Harmine's inclusion in the study helps to benchmark the potency and selectivity of the newly synthesized compounds against a known DYRK1A inhibitor.

NCGC-00189310

Relevance: Similar to Harmine, NCGC-00189310 acts as a reference DYRK1A inhibitor in studies evaluating novel thiazolo[5,4-f]quinazoline derivatives as potential DYRK1A inhibitors []. This comparison helps establish the relative potency of the newly synthesized compounds against established DYRK1A inhibitors.

Leucettine L41

Relevance: Leucettine L41 serves as a reference DYRK1B inhibitor in studies evaluating thiazolo[5,4-f]quinazoline derivatives for their inhibitory activity against DYRK1B, alongside TG003 []. This comparison aids in assessing the selectivity and potency of the novel compounds against DYRK1B.

INDY

Relevance: INDY serves as a structural starting point for the development of novel dihydroquinolines as dual DYRK1A/CLK1 inhibitors, alongside TG003 []. This research suggests that structural modifications inspired by both INDY and TG003 can lead to compounds with improved potency and dual-targeting capabilities against both kinases.

SRPIN340

Relevance: Similar to TG003, SRPIN340 shows promise as a clinical drug for Duchenne muscular dystrophy due to its ability to modulate splicing events []. Both compounds exemplify the therapeutic potential of targeting splicing mechanisms in addressing genetic diseases.

Source and Classification

TG003 was first identified through high-throughput screening of small molecule libraries aimed at discovering kinase inhibitors. It is particularly noted for its selective inhibition of CLK1, CLK2, and CLK4 kinases, with varying inhibitory potency across the different isoforms. The compound has the Chemical Abstracts Service (CAS) number 300801-52-9 and is recognized for its role in pre-mRNA processing by phosphorylating serine/arginine-rich proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of TG003 involves multi-step organic reactions typical for benzothiazole derivatives. The initial steps usually involve the formation of the benzothiazole core through cyclization reactions between appropriate thiourea derivatives and ortho-haloanilines. Subsequent modifications may include functional group transformations to enhance selectivity and potency against specific kinases.

TG003 can be synthesized using the following general steps:

  1. Formation of Benzothiazole: Reacting a substituted thiourea with an ortho-haloaniline under acidic conditions to form the benzothiazole ring.
  2. Functionalization: Introducing additional functional groups that enhance binding affinity or selectivity for the target kinases.
  3. Purification: Utilizing techniques such as recrystallization or chromatography to obtain pure TG003.
Molecular Structure Analysis

Structure and Data

The molecular formula of TG003 is C10_{10}H8_{8}N2_{2}S, with a molecular weight of approximately 192.25 g/mol. The compound features a benzothiazole scaffold, which is crucial for its interaction with kinase targets.

Key structural characteristics include:

  • Benzothiazole Core: This heterocyclic structure contributes to the compound's ability to mimic ATP, allowing it to compete effectively for binding sites on kinases.
  • Substituents: Specific substitutions on the benzothiazole ring influence its selectivity and potency against different CLK family members.
Chemical Reactions Analysis

Reactions and Technical Details

TG003 undergoes several chemical reactions when interacting with target kinases:

  1. ATP Competition: TG003 competes with adenosine triphosphate for binding to the active site of Cdc2-like kinases, effectively inhibiting their activity.
  2. Phosphorylation Inhibition: By binding to CLK family kinases, TG003 inhibits the phosphorylation of serine/arginine-rich proteins, which are essential for pre-mRNA splicing.
  3. Alternative Splicing Modulation: In cellular models, TG003 has been shown to alter splicing patterns by inhibiting CLK-mediated phosphorylation of splicing factors.
Mechanism of Action

Process and Data

The mechanism by which TG003 exerts its inhibitory effects involves several key processes:

  • Binding Affinity: TG003 binds competitively to the ATP-binding site of CLK family kinases, with reported IC50 values ranging from 15 nM for CLK4 to 200 nM for CLK2 .
  • Phosphorylation Inhibition: By inhibiting CLK activity, TG003 prevents the phosphorylation of downstream targets involved in mRNA processing, thereby affecting gene expression profiles.
  • Impact on Alternative Splicing: In experimental models, TG003 has demonstrated the ability to modulate splicing patterns significantly, which could be harnessed for therapeutic applications in diseases characterized by aberrant splicing.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

TG003 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide at concentrations exceeding 12.5 mg/mL . This property is essential for its application in biological assays.
  • Stability: TG003 can be stored at -20°C for extended periods without significant degradation.
  • Molecular Interactions: The compound's structure allows it to engage in hydrophobic interactions with large residues in kinase active sites, contributing to its selectivity .
Applications

Scientific Uses

TG003 holds potential applications in various scientific fields:

  1. Cancer Research: Due to its ability to modulate alternative splicing, TG003 may be used to explore new therapeutic strategies targeting cancer cell proliferation and survival pathways.
  2. Genetic Disorders: The compound could aid in developing treatments that correct splicing defects associated with genetic disorders like Duchenne muscular dystrophy by promoting exon skipping .
  3. Biochemical Assays: TG003 serves as a valuable tool in biochemical assays aimed at studying kinase activity and signaling pathways related to RNA processing.

Properties

CAS Number

719277-26-6

Product Name

TG003

IUPAC Name

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3/b13-7-

InChI Key

BGVLELSCIHASRV-QPEQYQDCSA-N

SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

TG 003
TG-003
TG003 cpd

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.